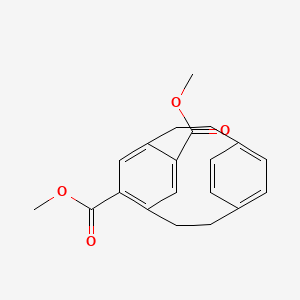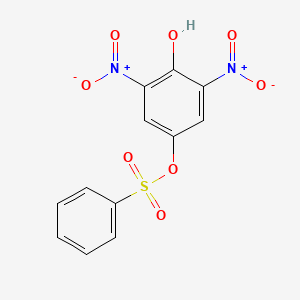
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is a fused heterocyclic system, and is further functionalized with benzyl, cyano, and phenylacrylamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrroloquinoxaline core, followed by functionalization with benzyl, cyano, and phenylacrylamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-chlorobenzamide
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-(3-nitrophenyl)acrylamide
- N-(1-Benzyl-1H-pyrrolo[2,3-B]quinoxalin-2-YL)-4-chlorobenzenesulfonamide
Uniqueness
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of benzyl, cyano, and phenylacrylamide groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C27H19N5O |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H19N5O/c28-17-21-25-27(30-23-14-8-7-13-22(23)29-25)32(18-20-11-5-2-6-12-20)26(21)31-24(33)16-15-19-9-3-1-4-10-19/h1-16H,18H2,(H,31,33)/b16-15+ |
Clave InChI |
NAEICXRISLRCSX-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11964423.png)
![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)

![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)
